molecular formula C22H17NO2S B2730763 Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate CAS No. 476284-84-1

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate

Cat. No.: B2730763
CAS No.: 476284-84-1
M. Wt: 359.44
InChI Key: ZCIDOVWHHWIBJR-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in pharmacology known for its diverse biological activities . Researchers value this scaffold for developing novel therapeutic agents, particularly in neuroscience and oncology. The benzothiazole moiety is a key pharmacophore in the design of potent enzyme inhibitors . Studies on similar structures have demonstrated potential in inhibiting neuronal nitric oxide synthase (nNOS), a target for investigating neuroprotective strategies in models of Parkinson's disease . Furthermore, benzothiazole-containing compounds are extensively explored for their acetylcholinesterase (AChE) inhibitory activity, which is relevant to Alzheimer's disease research . The structural motif also shows promise in the development of anticancer agents, with some derivatives exhibiting selective toxicity against tumor cell lines . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a key intermediate or precursor for synthesizing more complex molecules or as a reference standard in biological screening assays to explore new pharmacological pathways.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-benzylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2S/c24-22(25-15-21-23-19-8-4-5-9-20(19)26-21)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIDOVWHHWIBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate requires two primary intermediates:

  • Benzo[d]thiazol-2-ylmethanol : Derived from cyclization of 2-aminothiophenol with a cyanomethylating agent.
  • 4-Benzylbenzoic acid : Synthesized via Friedel-Crafts benzylation of toluene followed by oxidation.

Esterification of these intermediates represents the final step, with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitating the reaction.

Synthesis of Benzo[d]thiazol-2-ylmethanol

Cyclocondensation of 2-Aminothiophenol

The benzothiazole core is constructed via cyclization of 2-aminothiophenol with ethyl cyanoacetate under acidic conditions (Scheme 1):
$$
\text{2-Aminothiophenol} + \text{CH}2(\text{CN})\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{Benzo[d]thiazol-2-carbonitrile}
$$
Subsequent reduction of the nitrile group using lithium aluminum hydride (LiAlH$$
4$$) yields the primary alcohol:
$$
\text{Benzo[d]thiazol-2-carbonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Benzo[d]thiazol-2-ylmethanol}
$$

Optimization Note : RuCl$$_3$$-catalyzed oxidative coupling improves yields (up to 91%) for electron-rich substrates.

Preparation of 4-Benzylbenzoic Acid

Friedel-Crafts Benzylation

Benzylation of toluene with benzyl chloride in the presence of AlCl$$3$$ generates 4-benzyltoluene:
$$
\text{Toluene} + \text{Benzyl chloride} \xrightarrow{\text{AlCl}
3} \text{4-Benzyltoluene}
$$

Oxidation to Carboxylic Acid

Oxidation with potassium permanganate (KMnO$$4$$) under acidic conditions converts the methyl group to a carboxylic acid:
$$
\text{4-Benzyltoluene} \xrightarrow{\text{KMnO}
4, \text{H}2\text{SO}4} \text{4-Benzylbenzoic acid}
$$

Yield Considerations : Substituted benzaldehydes with electron-withdrawing groups enhance reaction rates.

Esterification Strategies

Steglich Esterification

Activation of 4-benzylbenzoic acid with DCC and 4-dimethylaminopyridine (DMAP) facilitates ester bond formation (Table 1):
$$
\text{4-Benzylbenzoic acid} + \text{Benzo[d]thiazol-2-ylmethanol} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}
$$

Table 1. Optimization of Steglich Esterification Conditions
Reagent System Temperature (°C) Yield (%) Purity (%)
DCC/DMAP 25 78 95
EDCl/HOBt 0–5 85 97
DIC/DMAP 25 72 93

Mitsunobu Reaction

As an alternative, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$3$$) to achieve inversion of configuration:
$$
\text{4-Benzylbenzoic acid} + \text{Benzo[d]thiazol-2-ylmethanol} \xrightarrow{\text{DEAD, PPh}
3} \text{Target Compound}
$$
Advantage : Higher stereochemical control, albeit with increased cost.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 4-benzylbenzoic acid and Benzo[d]thiazol-2-ylmethanol with p-toluenesulfonic acid (p-TSA) under solvent-free conditions achieves 82% yield:
$$
\text{Reactants} \xrightarrow{\text{p-TSA, grinding}} \text{this compound}
$$

Microwave-Assisted Esterification

Microwave irradiation (100°C, 15 min) reduces reaction time from hours to minutes, yielding 88% product.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (300 MHz, CDCl$$3$$): δ 8.10 (d, *J* = 8.1 Hz, 2H, benzothiazole-H), 7.45–7.30 (m, 9H, aromatic-H), 5.42 (s, 2H, OCH$$2$$).
  • $$^{13}$$C NMR : δ 167.8 (C=O), 161.2 (C=N), 140.1–121.3 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$${22}$$H$${17}$$NO$$_3$$S: 375.0932; Found: 375.0935.

Challenges and Mitigation Strategies

Hydrolytic Instability

The ester bond is prone to hydrolysis under basic conditions. Storage at 4°C in anhydrous DMSO preserves integrity.

Purification Difficulties

Column chromatography (silica gel, hexane/ethyl acetate 7:3) effectively separates byproducts.

Comparative Evaluation of Synthetic Routes

Table 2. Method Comparison for this compound
Method Yield (%) Time Cost Scalability
Steglich 78–85 24 h Moderate Excellent
Mitsunobu 75 12 h High Limited
Mechanochemical 82 2 h Low Moderate
Microwave-assisted 88 0.25 h High Excellent

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methylene ester linkage (-COOCH2-) is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Reflux with aqueous HCl (6M) in ethanol (1:1 v/v) at 80°C for 8–12 hours .

  • Products :

    • 4-Benzylbenzoic acid

    • Benzo[d]thiazol-2-ylmethanol

Basic Hydrolysis (Saponification)

  • Conditions : NaOH (2M) in ethanol/water (3:1 v/v) at 60°C for 4–6 hours .

  • Products :

    • Sodium 4-benzylbenzoate

    • Benzo[d]thiazol-2-ylmethanol

Nucleophilic Substitution at the Ester Carbonyl

The electrophilic carbonyl carbon may undergo substitution with nucleophiles (e.g., amines, thiols):

NucleophileConditionsProductReference
Ammonia NH3 in THF, 25°C, 24h4-Benzylbenzamide + Benzo[d]thiazol-2-ylmethanol
Aniline Aniline, DCC/DMAP, CH2Cl2, 0°C → 25°C4-Benzylbenzanilide + Benzo[d]thiazol-2-ylmethanol
Sodium Thiophenoxide PhSNa, DMF, 80°C, 6h4-Benzylphenyl thioether + Benzo[d]thiazol-2-ylmethanol

Reduction of the Ester Group

Catalytic hydrogenation or hydride-based reductions:

Hydrogenolysis of the Benzyl Group

  • Conditions : H2 (1 atm), 10% Pd/C, ethanol, 25°C, 12h .

  • Products :

    • 4-Methylbenzoic acid

    • Benzo[d]thiazol-2-ylmethanol

Reduction to Alcohol

  • Conditions : LiAlH4 (2 eq.), THF, 0°C → reflux, 4h .

  • Products :

    • 4-Benzylbenzyl alcohol

    • Benzo[d]thiazol-2-ylmethanol

Electrophilic Aromatic Substitution on Benzothiazole

The benzothiazole ring undergoes substitution at the 5- and 7-positions due to electron-withdrawing effects:

ReactionConditionsProductReference
Nitration HNO3/H2SO4, 0°C → 25°C, 2h5-Nitrobenzo[d]thiazol-2-ylmethyl 4-benzylbenzoate
Sulfonation H2SO4/SO3, 60°C, 6h7-Sulfothis compound
Halogenation Br2/FeBr3, CH2Cl2, 25°C, 1h5-Bromothis compound

Oxidation of the Benzyl Group

  • Conditions : KMnO4 (3 eq.), H2O/acetone, 60°C, 8h .

  • Products :

    • 4-Carboxybenzoate ester

    • Benzo[d]thiazol-2-ylmethyl 4-carboxybenzoate

Peracid Epoxidation (If Alkene Present)

  • Conditions : m-CPBA (1.2 eq.), CH2Cl2, 0°C → 25°C, 12h .

  • Product : Epoxidized derivative (if applicable).

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3)4 (5 mol%), 4-benzylbenzoate-Bpin, K2CO3, DMF/H2O (3:1), 80°C, 12h .

  • Product : Biaryl-functionalized benzo[d]thiazole derivatives.

Huisgen Cycloaddition (Click Chemistry)

  • Conditions : CuSO4/sodium ascorbate, azide derivative, H2O/t-BuOH, 25°C, 24h .

  • Product : Triazole-linked conjugates.

Thermal Decomposition

  • Conditions : Pyrolysis at 300°C under N2, 2h .

  • Products :

    • CO2

    • Benzo[d]thiazole derivatives

    • 4-Benzylbenzaldehyde

Key Mechanistic Insights from Literature

  • The ester group’s hydrolysis follows a nucleophilic acyl substitution mechanism, with base-catalyzed pathways showing higher yields .

  • Electrophilic substitution on benzothiazole is regioselective due to the electron-withdrawing thiazole nitrogen .

  • Palladium-catalyzed couplings require careful optimization to prevent debenzylation .

Scientific Research Applications

Neurodegenerative Disease Applications

Alzheimer's Disease Treatment

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit potent acetylcholinesterase inhibitory activity, making them promising candidates for treating Alzheimer's disease. A study synthesized several derivatives based on benzo[d]thiazole and evaluated their effectiveness in inhibiting acetylcholinesterase, with some compounds showing IC50 values as low as 2.7 µM, indicating strong potential for therapeutic use in Alzheimer’s disease management .

Mechanism of Action

The mechanism by which these compounds exert their effects involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is crucial for cognitive functions. Molecular docking studies have further elucidated the binding interactions between these compounds and the active site of acetylcholinesterase, supporting their potential as effective treatments for neurodegeneration .

Anticancer Properties

Inhibition of Cancer Cell Proliferation

Benzo[d]thiazole derivatives have been shown to possess significant anticancer properties. For instance, a series of synthesized benzothiazole compounds demonstrated notable cytotoxicity against various cancer cell lines, including A431 and A549. One particular compound exhibited apoptosis-promoting effects and cell cycle arrest at low concentrations, highlighting its potential as an anticancer agent .

Targeting Multiple Pathways

These compounds not only inhibit cancer cell proliferation but also modulate inflammatory pathways by reducing cytokine levels such as IL-6 and TNF-α. This dual action may enhance their efficacy in cancer therapy by addressing both tumor growth and the inflammatory microenvironment that supports tumor progression .

Multifunctional Drug Candidates

Broad Therapeutic Applications

Recent studies have identified benzo[d]thiazole derivatives as multifunctional agents capable of targeting multiple pathways involved in various diseases. For example, certain derivatives have shown promise in ameliorating oxidative stress and inhibiting amyloid-beta aggregation, which are critical factors in both neurodegenerative diseases and cancer .

Molecular Hybridization Strategies

The development of multi-target-directed ligands (MTDLs) that combine different pharmacophores has been a successful strategy in enhancing the therapeutic profiles of benzothiazole derivatives. This approach allows for the simultaneous targeting of multiple biological pathways, which is particularly beneficial in complex diseases like Alzheimer's and cancer .

Summary Table of Applications

Application AreaKey FindingsReferences
Neurodegenerative Diseases Potent acetylcholinesterase inhibitors; improved cognitive function in vitro
Cancer Treatment Significant cytotoxicity against various cancer cell lines; apoptosis induction
Multifunctional Drugs Target multiple pathways; effective against oxidative stress and inflammation

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Structural Insights :

  • Substituent Flexibility : The benzothiazole moiety is retained across analogues, but substitutions on the benzoate or adjacent groups (e.g., piperazine in compound 41 , methoxy in ) modulate solubility and bioactivity.
  • Electronic Effects : Electron-withdrawing groups (e.g., carbodithioate in compound 41 ) enhance stability, while electron-donating groups (e.g., methoxy in ) improve pharmacokinetic profiles.

Physicochemical and Spectral Data

  • Melting Points : Compound 41 (95–97°C ) vs. compound 42 (68–70°C ), reflecting reduced crystallinity with bulkier substituents.
  • Spectroscopy :
    • ¹H NMR : Benzothiazole protons resonate at δ 7.2–8.5 ppm, while methylene bridges (e.g., -CH₂- in compound 41) appear at δ 3.5–4.5 ppm .
    • HRMS : Accurate mass data (e.g., [M+H]+ = 414.2 for compound 41 ) confirm molecular integrity.

Biological Activity

Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a benzoate group. The structural formula can be represented as follows:

C19H17NO2S\text{C}_{19}\text{H}_{17}\text{N}\text{O}_2\text{S}

This compound is characterized by its potential interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in the benzothiazole class often exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). For example, derivatives of benzothiazole have shown significant AChE inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer’s .
  • Anticancer Activity : Benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties : Some benzothiazole compounds exhibit bactericidal activity against strains of bacteria, including Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell wall integrity and inhibiting essential enzymes .

Pharmacological Activities

The pharmacological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits proliferation of cancer cells; induces apoptosis; affects cell cycle.
Neuroprotective Inhibits AChE, potentially beneficial for Alzheimer’s treatment.
Antimicrobial Active against Mycobacterium tuberculosis and other bacterial strains.
Anti-inflammatory Reduces inflammatory cytokine levels in various models.

Case Studies and Research Findings

  • Cancer Cell Proliferation : A study evaluated the effects of various benzothiazole derivatives on A431, A549, and H1299 cancer cell lines. The results showed significant inhibition of cell proliferation at concentrations of 1 to 4 μM, with apoptosis-promoting effects confirmed through Western blot analysis .
  • Acetylcholinesterase Inhibition : Another investigation focused on the synthesis of 4-(benzo[d]thiazole-2-yl) phenols, which exhibited strong AChE inhibitory activity with an IC50 value as low as 2.7 µM . This suggests potential applications in treating cognitive decline associated with Alzheimer’s disease.
  • Bactericidal Activity : Research into the bactericidal properties of benzothiazole derivatives revealed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate and its derivatives?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives are alkylated with brominated intermediates under reflux conditions. In one protocol, 2-(bromomethyl)benzo[d]thiazole reacts with 4-benzylbenzoate precursors in anhydrous ethanol or DMF, catalyzed by acetic acid or triethylamine. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .
  • Characterization : Confirmed via 1^1H-NMR (e.g., methylene protons at δ 4.8–5.2 ppm), 13^{13}C-NMR (carbonyl signals at ~170 ppm), UPLC-MS (e.g., [M+H]+ at 458.2), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Workflow :

  • Chromatography : UPLC retention times (e.g., 1.74–1.87 min) and HPLC-UV (λ = 254 nm) ensure >95% purity .
  • Spectroscopy : IR confirms carbonyl (1664–1788 cm1^{-1}) and aromatic (1457–1585 cm1^{-1}) stretches. 13^{13}C-NMR distinguishes benzyl (C-4, δ 135–140 ppm) and benzoate (C=O, δ 170 ppm) groups .
  • Mass Spectrometry : HRMS matches theoretical molecular weights (e.g., 458.2 [M+H]+ with ±0.002 Da error) .

Advanced Research Questions

Q. How can synthetic yields of Benzo[d]thiazol-2-ylmethyl derivatives be optimized when facing low efficiency (<50%)?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates compared to ethanol .
  • Catalysis : Use of Pd/C or CuI in Sonogashira couplings enhances cross-coupling efficiency for benzyl-substituted analogs .
  • Temperature Control : Prolonged reflux (8–12 hrs) at 80–100°C increases conversion rates but requires inert atmospheres to prevent decomposition .
    • Case Study : Compound 42 (38% yield) was improved to 60% by substituting ethanol with DMF and adding 1 eq. of K2_2CO3_3 as a base .

Q. What strategies resolve contradictions in biological activity data for Benzo[d]thiazol-2-ylmethyl derivatives?

  • Data Analysis Framework :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-methylbenzyl vs. 2,4-dimethylbenzyl in 41 vs. 42 ) on antiviral or anticancer potency .
  • Dose-Response Validation : Replicate assays (e.g., RSV inhibition) with standardized cell lines (HEp-2) and positive controls (ribavirin) to minimize variability .
  • Metabolic Stability : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo efficacy .

Q. How are computational methods applied to predict the reactivity of this compound in novel reactions?

  • Theoretical Workflow :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) predicts reaction pathways for benzyl-group substitutions .
  • Molecular Docking : Simulate binding to biological targets (e.g., RSV M2-1 protein) using AutoDock Vina. Optimize substituent geometry to enhance hydrogen bonding (e.g., chloro vs. methoxy groups) .

Methodological Challenges

Q. What are the limitations of NMR in characterizing Benzo[d]thiazol-2-ylmethyl derivatives, and how are they addressed?

  • Limitations : Signal overlap in aromatic regions (δ 7.0–8.5 ppm) complicates assignment. Dynamic effects (e.g., rotamers) broaden methylene proton signals.
  • Solutions :

  • 2D NMR : HSQC and HMBC correlate 1^1H-13^{13}C signals to resolve ambiguities (e.g., distinguishing benzyl vs. benzoate carbons) .
  • Variable Temperature NMR : Cooling to −40°C slows bond rotation, sharpening split peaks for methylene groups .

Q. How do researchers validate the stability of this compound under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hrs. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze isomerization or oxidation byproducts using LC-MS/MS .

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